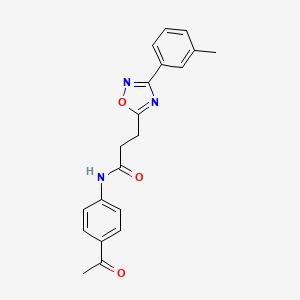
N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as CYM-5442, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of oxadiazole derivatives, which have shown potential in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to investigate their role in various biological processes. However, one limitation is that this compound may have off-target effects, which could complicate the interpretation of results. In addition, this compound may not be suitable for certain experiments due to its solubility or stability properties.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and signaling pathways. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves several steps, starting with the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine to form the desired compound. The final product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been used in scientific research to study its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been used to investigate the role of certain enzymes and signaling pathways in various biological processes.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-13-11-16(12-14-18)22-25-21(30-26-22)15-29-20-10-6-5-9-19(20)23(27)24-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWXXDSTWFJQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

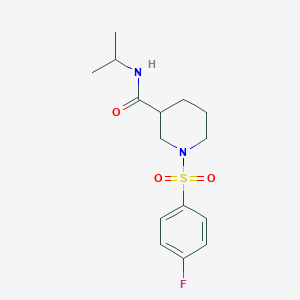

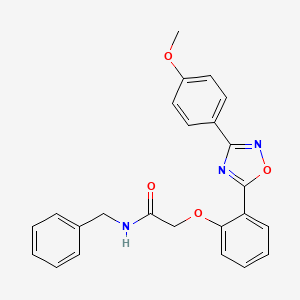
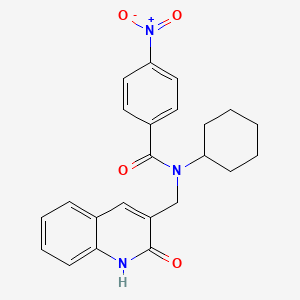
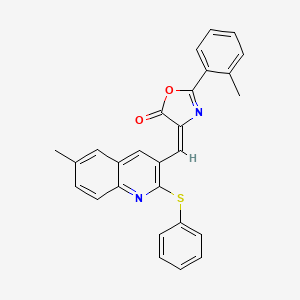
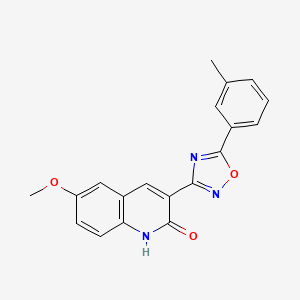
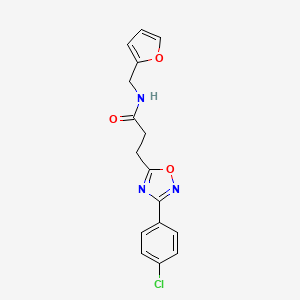
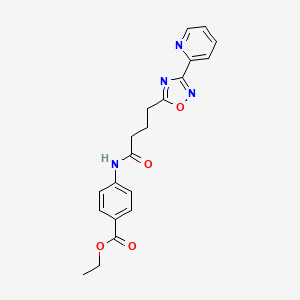
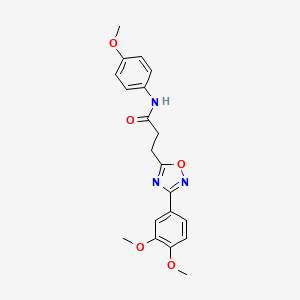

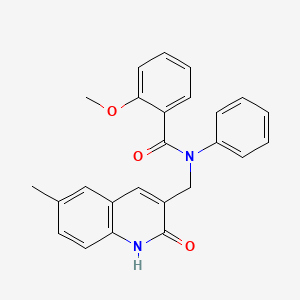

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)
